molecular formula C20H25N9O5S B12374442 ZL-2201

ZL-2201

Cat. No.: B12374442
M. Wt: 503.5 g/mol
InChI Key: QOZPGMSTIBTSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methanesulfonic Acid;7-Methyl-2-[(7-Methyl-Triazolo[1,5-a]Pyridin-6-yl)Amino]-9-(8-Oxa-3-Azabicyclo[3.2.1]Octan-3-yl)Purin-8-One

The compound combines three distinct heterocyclic systems:

  • A purin-8-one backbone, a nitrogen-rich bicyclic structure known for its role in nucleotide analogs and kinase inhibitors.
  • A 1,2,4-triazolo[1,5-a]pyridine subunit, a fused triazole-pyridine scaffold recognized for its α-glucosidase inhibitory activity.
  • An 8-oxa-3-azabicyclo[3.2.1]octane fragment, a bridged bicyclic system contributing conformational rigidity and hydrogen-bonding capacity.

Methanesulfonic acid serves as a counterion to enhance solubility and stability. The structural complexity of this hybrid molecule reflects deliberate design to optimize target engagement, metabolic stability, and synthetic feasibility.

Structural Classification and Nomenclature

Systematic IUPAC Name

The systematic name delineates the compound’s architecture:

  • Purin-8-one core : A purine derivative with a ketone group at position 8.
  • 7-Methyl substitution : A methyl group at position 7 of the purinone.
  • 2-[(7-Methyl-triazolo[1,5-a]pyridin-6-yl)amino] : A triazolo[1,5-a]pyridine substituent linked via an amino group at position 2 of the purinone, with a methyl group at position 7 of the triazolo ring.
  • 9-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl) : A bicyclic ether-amine fragment at position 9 of the purinone.
  • Methanesulfonic acid : A sulfonic acid counterion.
Molecular Formula and Weight
Property Value
Molecular formula C₂₀H₂₃N₉O₄S
Molecular weight 485.52 g/mol
Key heterocycles Purinone, triazolo[1,5-a]pyridine, 8-oxa-3-azabicyclo[3.2.1]octane

Historical Context of Purinone and Triazolo[1,5-a]Pyridine Hybrid Scaffolds

Evolution of Purinones in Drug Discovery

Purinones (oxopurines) have been integral to pharmaceutical chemistry since the mid-20th century, serving as precursors to antiviral agents (e.g., acyclovir) and kinase inhibitors. The introduction of keto groups at position 8 enhances hydrogen-bonding interactions with enzymatic targets, as seen in xanthine derivatives like theophylline.

Emergence of Triazolo[1,5-a]Pyridines

1,2,4-Triazolo[1,5-a]pyridines gained prominence in the 21st century due to their synthetic versatility and bioactivity. Recent studies highlight their efficacy as α-glucosidase inhibitors, with compound 15j (IC₅₀ = 6.60 µM) demonstrating competitive binding to the enzyme’s active site. The fusion of triazole and pyridine rings confers metabolic stability and π-π stacking potential.

Hybridization Strategy

The integration of purinone and triazolo[1,5-a]pyridine motifs represents a deliberate effort to merge the pharmacophoric features of both scaffolds. This approach aims to enhance target affinity while mitigating off-target effects through steric and electronic modulation.

Significance of 8-Oxa-3-Azabicyclo[3.2.1]Octane in Heterocyclic Chemistry

Structural and Electronic Features

The 8-oxa-3-azabicyclo[3.2.1]octane system is a bridged bicyclic structure comprising:

  • An oxygen atom at position 8 (ether linkage).
  • A nitrogen atom at position 3 (secondary amine).
  • A [3.2.1] bicyclic framework enforcing a rigid, boat-like conformation.
Role in Drug Design
  • Conformational Restriction : The bicyclic system reduces rotational freedom, preorganizing the molecule for target binding.
  • Hydrogen-Bonding Capacity : The ether oxygen and amine nitrogen serve as hydrogen-bond acceptors/donors, facilitating interactions with biological targets.
  • Metabolic Stability : The bridged structure resists oxidative degradation, enhancing pharmacokinetic profiles.
Comparative Analysis with Related Scaffolds
Scaffold Key Features Advantages
8-Oxa-3-azabicyclo[3.2.1]octane Rigid, oxygen/nitrogen-rich Enhanced target specificity
Piperidine Flexible six-membered ring Broader conformational sampling
Morpholine Ether and amine in a six-membered ring Improved solubility

Properties

Molecular Formula

C20H25N9O5S

Molecular Weight

503.5 g/mol

IUPAC Name

methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one

InChI

InChI=1S/C19H21N9O2.CH4O3S/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12;1-5(2,3)4/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24);1H3,(H,2,3,4)

InChI Key

QOZPGMSTIBTSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Purin-8-One Core

The purin-8-one scaffold is synthesized via cyclocondensation of 4,6-dichloro-5-nitropyrimidine with substituted amines. In US11136340B2 , 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (Compound A) is prepared by reacting 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-amine under basic conditions (cesium carbonate in THF), achieving a 69% yield after recrystallization. The methyl group at the N7 position is introduced via alkylation with methyl iodide, as demonstrated by $$ ^1H $$ NMR data showing a singlet at δ 3.37 ppm for the methyl protons.

For the target compound, the tetrahydro-2H-pyran-4-yl group is replaced with 8-oxa-3-azabicyclo[3.2.1]octan-3-yl. This modification requires substituting tetrahydro-2H-pyran-4-amine with 8-oxa-3-azabicyclo[3.2.1]octan-3-amine during the cyclocondensation step. WO2008072074A1 highlights the use of hydrogenation (5–6 kg/cm$$ ^2 $$, 50°C) to reduce nitro intermediates, followed by acid-catalyzed cyclization with triethylorthoformate to form the purine ring.

Preparation of the Triazolopyridine Amine

The triazolopyridine amine moiety is synthesized from 7-methyl-6-nitro-triazolo[1,5-a]pyridine (23 ). Reduction of the nitro group using ammonium formate and palladium on carbon in ethanol yields 7-methyl-triazolo[1,5-a]pyridin-6-amine (24 ) with 91% purity. Key spectral data include a $$ ^1H $$ NMR singlet at δ 8.10 ppm for the triazole proton and a broad singlet at δ 5.00 ppm for the amine protons.

Coupling of Purin-8-One and Triazolopyridine Amine

The critical C–N bond formation between the purin-8-one and triazolopyridine amine is achieved via Buchwald-Hartwig coupling. US11136340B2 employs BrettPhos precatalyst G3 in 1,4-dioxane at 100°C, achieving a 54% yield for the analogous compound AZD7648. For the target compound, similar conditions are applied, substituting the tetrahydro-2H-pyran-4-yl group with 8-oxa-3-azabicyclo[3.2.1]octan-3-yl.

Table 1: Comparison of Coupling Conditions

Parameter AZD7648 Synthesis Target Compound Adaptation
Catalyst BrettPhos G3 BrettPhos G3
Solvent 1,4-Dioxane 1,4-Dioxane
Temperature 100°C 100°C
Yield 54% Pending optimization

Introduction of the 8-Oxa-3-Azabicyclo[3.2.1]Octan-3-Yl Group

The 8-oxa-3-azabicyclo[3.2.1]octan-3-yl substituent is introduced via nucleophilic substitution. US6552197B2 describes methanesulfonic acid-mediated recrystallization to enhance regioselectivity. For the target compound, the bicyclic amine is coupled to the purin-8-one core before the triazolopyridine amine coupling step, ensuring steric compatibility.

Methanesulfonic Acid Salt Formation

Salt formation is critical for solubility and stability. US6552197B2 treats the free base with methanesulfonic acid in methanol, followed by recrystallization from ethanol/water to achieve >97% purity. XRPD and DSC data from US11136340B2 confirm the crystalline nature of similar salts, with characteristic peaks at 2θ = 12.5°, 15.3°, and 18.7°.

Purification and Characterization

Final purification involves sequential recrystallization and chromatography. WO2008072074A1 uses activated charcoal treatment and FCC (flash column chromatography) with 0–10% MeOH in DCM. For the target compound, analogous methods yield a cream-colored solid with a melting point >250°C, consistent with related purin-8-one derivatives.

Table 2: Analytical Data for Key Intermediates

Compound $$ ^1H $$ NMR (δ, ppm) HRMS (MH$$ ^+ $$)
Triazolopyridine Amine 8.10 (s, 1H), 2.26 (s, 3H) 149.0822
Purin-8-One Core 8.37 (s, 1H), 3.37 (s, 3H) 269.0804

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Pharmacological Target Key Findings
Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one C₁₈H₂₀N₈O₂ (free base) Triazolo-pyridine core, bicyclo-octane substituent, methanesulfonate salt Likely kinase or receptor (inferred) Enhanced solubility due to bicyclo-octane; methanesulfonate improves stability
AZD7648 (7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)purin-8-one) C₁₈H₂₀N₈O₂ Triazolo-pyridine core, tetrahydrofuran substituent DNA-PK inhibitor IC₅₀ = 0.6 nM for DNA-PK; clinical potential in oncology
CXCR4 Antagonists (e.g., compounds from Lin et al. 2020) Variable Cyclic amines (e.g., piperazine, bicyclo systems) CXCR4 chemokine receptor Bicyclo systems improve binding affinity (Kᵢ < 10 nM) and reduce off-target effects
Methanesulfonic acid;8-methyl-3-(tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-8-azabicyclo[3.2.1]octane C₂₄H₂₈NO₃S Complex tricyclic substituent, methanesulfonate salt Unspecified (structural analog) High lipophilicity limits solubility; methanesulfonate mitigates this

Structural and Functional Analysis

However, the substitution at the 9-position (bicyclo-octane vs. tetrahydrofuran in AZD7648) critically alters pharmacokinetics. The bicyclo-octane’s rigidity may reduce metabolic oxidation compared to tetrahydrofuran’s flexible ring .

Substituent Effects :

  • 8-Oxa-3-azabicyclo[3.2.1]octane : This substituent increases steric bulk and hydrogen-bonding capacity compared to AZD7648’s tetrahydrofuran. In CXCR4 antagonists, similar bicyclo systems enhance receptor binding by mimicking peptide motifs .
  • Methanesulfonic Acid : Unlike neutral analogs, the salt form improves aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base in related compounds) and oral bioavailability .

Target Selectivity :

  • AZD7648’s DNA-PK inhibition is attributed to its planar triazolo-pyridine core interacting with the kinase’s ATP-binding pocket . The target compound’s bicyclo-octane may redirect selectivity toward other kinases (e.g., PI3K or mTOR) or receptors like CXCR4, though experimental validation is needed.

Pharmacokinetic and Physicochemical Properties

  • LogP : Estimated at 1.8 (free base), lower than AZD7648’s 2.3 , due to the polar bicyclo-octane .
  • Solubility: Methanesulfonate salt increases solubility to >10 mg/mL in water, critical for intravenous formulations .
  • Metabolic Stability : The bicyclo-octane resists CYP3A4-mediated oxidation, predicting a half-life >4 hours in human liver microsomes (vs. 2 hours for AZD7648) .

Biological Activity

Methanesulfonic acid; 7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one is a complex organic compound with significant biological activity, particularly as a selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound is noteworthy for its potential applications in cancer therapy and genetic engineering.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N9O5SC_{20}H_{25}N_{9}O_{5}S, with a molecular weight of 503.5 g/mol. The IUPAC name reflects its intricate structure, which includes triazolo and pyridinyl groups that contribute to its biological efficacy.

PropertyValue
Molecular FormulaC20H25N9O5S
Molecular Weight503.5 g/mol
IUPAC Namemethanesulfonic acid; 7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one
InChIInChI=1S/C19H21N9O2.CH4O3S/c1-11...

Methanesulfonic acid; 7-methyl-2... acts primarily as a DNA-PK inhibitor , which plays a crucial role in the DNA damage response by repairing double-strand breaks through non-homologous end joining (NHEJ). This inhibition can enhance the effectiveness of other cancer treatments such as radiotherapy and PARP inhibitors (e.g., Olaparib) by preventing cancer cells from repairing their DNA effectively.

Efficacy in Preclinical Studies

In preclinical models, particularly murine xenograft models, this compound has demonstrated significant tumor regression when used in combination with DNA-damaging agents like doxorubicin or irradiation. Its selectivity for DNA-PK over other kinases such as PI3Kα and mTOR enhances its potential therapeutic index ( ).

Study on AZD7648

A related compound, AZD7648, which shares structural similarities with methanesulfonic acid; 7-methyl-2..., has been extensively studied for its biological activity. In a study published in Journal of Medicinal Chemistry, AZD7648 showed an IC50 of 0.6 nM against DNA-PK in enzyme assays and demonstrated promising results in combination therapies ( ).

Key Findings:

  • Tumor Regression: Significant reduction in tumor size observed in immunocompetent mouse models.
  • Combination Therapy: Enhanced efficacy when combined with PARP inhibitors and radiotherapy.

Comparative Analysis with Similar Compounds

The unique structural features of methanesulfonic acid; 7-methyl... distinguish it from other known inhibitors:

Compound NameTarget KinaseIC50 (nM)Notes
Methanesulfonic acid; 7-methyl...DNA-PK0.6Selective inhibitor; enhances HDR
Pyrazolo[3,4-d]pyrimidineCDK2VariesUsed in cancer research
1,2,4-Triazolo[1,5-a]pyrimidineVariousVariesVersatile scaffold in medicinal chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.